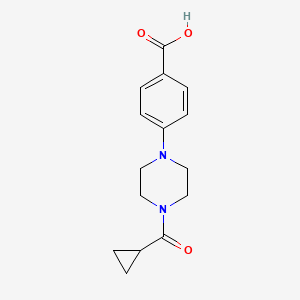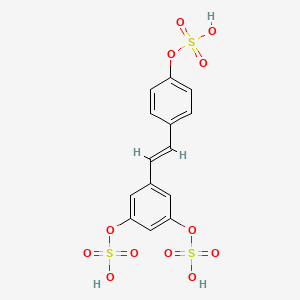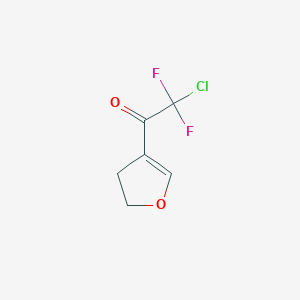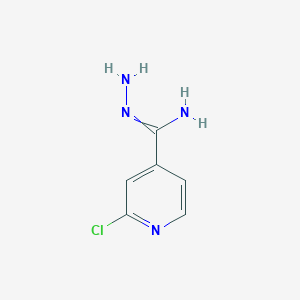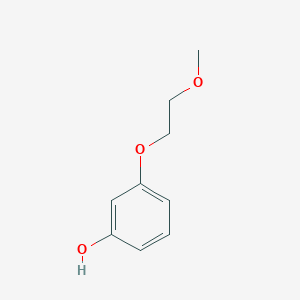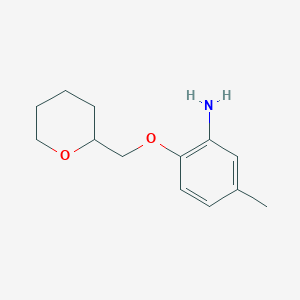
5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Vue d'ensemble
Description
5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine, also known as 5-MeO-DMT, is a powerful psychedelic drug that has been used for centuries in traditional shamanic rituals. It is a naturally occurring tryptamine alkaloid found in several plant species, such as Anadenanthera peregrina and Virola calophylla, and the venom of some toads. It is also a synthetic drug and is found in some designer drugs. 5-MeO-DMT is known for its psychedelic effects and is sometimes used as an entheogen.
Applications De Recherche Scientifique
Medicinal Chemistry: Potential Anti-Fibrotic Agent
This compound has been studied for its potential anti-fibrotic effects. In medicinal chemistry, derivatives of this molecule could be synthesized and evaluated against conditions like liver fibrosis. The inhibition of collagen expression and hydroxyproline content in cell culture mediums is a promising application in the treatment of fibrotic diseases .
Organic Synthesis: Building Block for Heterocyclic Compounds
As a versatile building block, this compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities. The pyran ring, in particular, is a key feature in many natural products and pharmaceuticals, making it a valuable component in organic synthesis .
Pharmacology: Study of Biological Activities
The phenylamine moiety of the compound suggests that it could have various biological activities. Research in pharmacology could explore its use as a precursor for drugs with antimicrobial, antiviral, or antitumor properties .
Chemical Biology: Probe for Molecular Interactions
In chemical biology, this compound could serve as a probe to study molecular interactions. Its structure allows for modifications that can help in understanding the binding affinities and mechanisms of action within biological systems .
Material Science: Organic Semiconductor Precursor
The compound’s structure indicates potential applications in material science, particularly as a precursor for organic semiconductors. Its electronic properties could be harnessed for the development of new materials for electronic devices .
Analytical Chemistry: Mass Spectrometry Standard
Due to its unique mass spectrum, this compound can be used as a standard or reference in mass spectrometry studies to help identify and quantify similar compounds in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
The compound could be used in biochemistry for enzyme inhibition studies. Its structure allows for interaction with various enzymes, which could lead to the discovery of new inhibitors with therapeutic potential .
Neurochemistry: Neurotransmitter Modulation
Lastly, in neurochemistry, the compound’s phenylamine group suggests it could interact with neurotransmitter systems. This interaction could be exploited to study the modulation of neurotransmitter release or reuptake in the brain .
Propriétés
IUPAC Name |
5-methyl-2-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-6-13(12(14)8-10)16-9-11-4-2-3-7-15-11/h5-6,8,11H,2-4,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETKKQIWHQYOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)

![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)
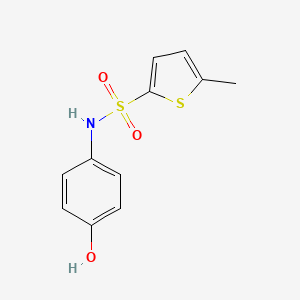
![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)
![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)
